3-Fluoro-5-methylphenylboronic acid pinacol ester
Overview
Description
3-Fluoro-5-methylphenylboronic acid pinacol ester is a chemical compound with the molecular formula C13H18BFO2 . It has a molecular weight of 236.09 . The compound is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The InChI code is 1S/C13H18BFO2/c1-9-6-10(8-11(15)7-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 236.09 .Scientific Research Applications
Synthesis and Functionalization
- Ni/Cu-Catalyzed Transformation : Ni/Cu-catalyzed transformation of fluoroarenes, like 3-Fluoro-5-methylphenylboronic acid pinacol ester, into arylboronic acid pinacol esters via C-F bond cleavage facilitates versatile derivatization and conversion into functionalized arenes (Niwa et al., 2015).
- Nickel-Catalyzed Borylation : A [Ni(IMes)2]-catalyzed transformation converts fluoroarenes into arylboronic acid pinacol esters, enabling the creation of various boronate esters from partially fluorinated arenes (Zhou et al., 2016).
Analytical Chemistry
- Fluoride Ion Sensing : Organoboron compounds, including arylboronic acid pinacol esters, are used as Lewis acid receptors for fluoride ions in polymeric membranes. This application is pivotal in developing advanced sensing materials (Jańczyk et al., 2012).
Material Science
- Phosphorescence in Solid State : Arylboronic esters like this compound exhibit unexpected phosphorescence in the solid state at room temperature. This discovery challenges the general notion about the requirements for phosphorescent organic molecules (Shoji et al., 2017).
Polymer Chemistry
- π-Conjugated Polymers : Arylboronic acid pinacol esters are used in the synthesis of high-molecular-weight π-conjugated polymers with boronate moieties. This process is significant for creating advanced materials for electronics and photonics (Nojima et al., 2016).
Environmental Concerns
- Susceptibility to Hydrolysis : Phenylboronic pinacol esters, similar to this compound, exhibit susceptibility to hydrolysis at physiological pH. This finding is crucial in considering these compounds for environmental or pharmacological applications (Achilli et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
Mechanism of Action
- However, the critical step is transmetalation , where the compound, acting as a nucleophilic group, transfers from boron to palladium. This process allows the coupling of chemically differentiated fragments .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
3-Fluoro-5-methylphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . This reaction involves the interaction of the boronic ester with palladium catalysts, leading to the formation of new carbon-carbon bonds. The compound interacts with enzymes and proteins that facilitate these reactions, such as palladium complexes, which act as catalysts in the transmetalation process . The nature of these interactions involves the transfer of organic groups from boron to palladium, enabling the formation of new chemical bonds.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in biochemical reactions. This compound can influence cell function by participating in reactions that modify cellular components, such as proteins and nucleic acids . It may impact cell signaling pathways by altering the chemical environment within cells, leading to changes in gene expression and cellular metabolism. The specific effects on cell signaling pathways and gene expression depend on the context of its use in biochemical reactions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with palladium catalysts in Suzuki-Miyaura coupling reactions . The mechanism involves the oxidative addition of the palladium catalyst to the boronic ester, followed by transmetalation and reductive elimination steps. These interactions result in the formation of new carbon-carbon bonds, which are essential for various biochemical processes. The compound’s ability to facilitate these reactions is due to its stable boronic ester structure, which allows for efficient transmetalation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound is generally stable when stored at temperatures between 2-8°C, but its reactivity may decrease over extended periods . Long-term effects on cellular function observed in in vitro or in vivo studies may include changes in cellular metabolism and gene expression, depending on the duration and conditions of exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may facilitate biochemical reactions without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular function and metabolism. Threshold effects and specific dosage-related outcomes depend on the experimental conditions and the biological system being studied.
Metabolic Pathways
This compound is involved in metabolic pathways related to its role in biochemical reactions . The compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds, such as palladium catalysts. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The specific metabolic pathways and effects depend on the context of its use in biochemical applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within specific cellular compartments. The distribution of the compound may affect its reactivity and the efficiency of biochemical reactions it participates in.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within cells can influence the efficiency of biochemical reactions and the overall cellular response to its presence.
Properties
IUPAC Name |
2-(3-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2/c1-9-6-10(8-11(15)7-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTYAXSJWWFJLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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